Subchronic Toxicity Comparative Ranking
In a 90-day dietary study in rats, Tetrasul was quantitatively assessed for toxicity alongside four structural analogs. The compound was found to be more toxic than V110 and tetradifon, but exhibited toxicity equivalent to chlorfenson. Kelthane (dicofol) was determined to be the most toxic compound in this series. These findings, based on comprehensive endpoints including organ weights, histopathology, and biochemistry, provide a precise rank order of subchronic hazard [1].
| Evidence Dimension | Subchronic toxicity (90-day dietary study) relative ranking in rats |
|---|---|
| Target Compound Data | More toxic than V110 and tetradifon; Equally as toxic as chlorfenson. |
| Comparator Or Baseline | V110 (2,4,5,4′-tetrachlorodophenylsulphoxide), Tetradifon, Chlorfenson, Kelthane (Dicofol) |
| Quantified Difference | Rank order: Kelthane > Tetrasul ≈ Chlorfenson > Tetradifon > V110. |
| Conditions | Groups of 10 male and 10 female rats fed 0, 50, 200, 1000, and 3000 ppm in diet for 90 days; endpoints included growth, mortality, haematology, blood biochemistry, organ weights, and histopathology [1]. |
Why This Matters
This ranking allows toxicologists and procurement officers to select Tetrasul specifically when a compound with a defined intermediate toxicity profile (more toxic than tetradifon, less toxic than dicofol) is required for comparative studies or to meet specific safety thresholds.
- [1] Verschuuren, H. G., Kroes, R., & Den Tonkelaar, E. M. (1973). Toxicity studies on tetrasul III. Short-term comparative studies in rats with tetrasul and structurally related acaricides. Toxicology, 1(2), 113-123. View Source
